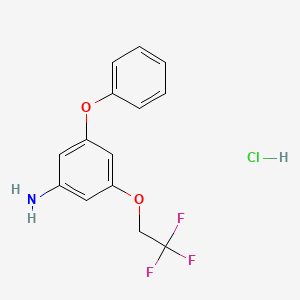

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is a fluorinated organic compound with the molecular formula C14H13ClF3NO2. It is characterized by the presence of a phenoxy group, a trifluoroethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-phenoxyaniline and 2,2,2-trifluoroethanol as the primary starting materials.

Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2,2,2-trifluoroethanol with the aniline nitrogen atom. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

Substitution: Substitution reactions involving the trifluoroethoxy group can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Amines and amides.

Substitution Products: Alkylated and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding assays.

Medicine: As a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: In the production of agrochemicals and materials with specific fluorinated properties.

Wirkmechanismus

The mechanism by which 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

3-Phenoxyaniline: Lacks the trifluoroethoxy group.

2,2,2-Trifluoroethanol: A simpler fluorinated alcohol without the aniline moiety.

3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoroethoxy group.

These compounds differ in their reactivity, solubility, and biological activity, highlighting the uniqueness of this compound.

Biologische Aktivität

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is a compound of interest due to its unique chemical structure and potential biological applications. The trifluoroethoxy group enhances the lipophilicity of the molecule, which may affect its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12F3NO- HCl. The presence of the trifluoroethoxy group contributes to its distinct physicochemical properties that can influence biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.7 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances membrane permeability, allowing the compound to penetrate cells more effectively.

- Enzyme Inhibition : Studies suggest that compounds containing trifluoroethyl groups can inhibit enzymes involved in metabolic pathways. For example, similar compounds have shown inhibitory effects on α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .

- Receptor Interaction : The aniline moiety can form hydrogen bonds with target proteins, potentially modulating receptor activity or enzyme function.

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various biological targets:

- α-Amylase Inhibition : The compound exhibited an IC50 value comparable to standard inhibitors like acarbose.

- α-Glucosidase Inhibition : Similar inhibitory activity was observed, suggesting potential applications in managing diabetes by regulating glucose metabolism.

In Vivo Studies

Research involving animal models has indicated that this compound may lower blood glucose levels effectively:

- Drosophila melanogaster Model : The compound was tested for antihyperglycemic effects and showed a significant reduction in glucose levels compared to control groups .

Case Studies

- Case Study on Diabetes Management : A study explored the potential of trifluoroethoxy-containing compounds for diabetes treatment by evaluating their effects on glucose metabolism in Drosophila models. Results indicated that these compounds could serve as lead candidates for further development into antidiabetic agents .

- Mechanistic Insights : Another investigation focused on the binding affinity of this compound with the N-terminal subunit of human Maltase-glucoamylase (PDB: 2QMJ). Docking studies revealed favorable interactions within the active site, supporting its role as an enzyme inhibitor .

Eigenschaften

IUPAC Name |

3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2.ClH/c15-14(16,17)9-19-12-6-10(18)7-13(8-12)20-11-4-2-1-3-5-11;/h1-8H,9,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCIOQVOQMSJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)OCC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.